molecular formula C12H25NO3 B6340386 tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate CAS No. 1221346-40-2

tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate

Cat. No.: B6340386
CAS No.: 1221346-40-2
M. Wt: 231.33 g/mol
InChI Key: BKWKARLXRROLAY-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate is a tertiary amine-containing ester characterized by a tert-butyl ester group, a branched methyl substituent, and a 3-methoxypropylamino side chain. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly in the development of kinase inhibitors or protease modulators, where tert-butyl esters often serve as protecting groups or solubility modifiers .

Properties

IUPAC Name

tert-butyl 3-(3-methoxypropylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO3/c1-10(9-13-7-6-8-15-5)11(14)16-12(2,3)4/h10,13H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWKARLXRROLAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCCOC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminolysis of tert-Butyl 3-Amino-2-methylpropanoate

The most direct method involves reacting tert-butyl 3-amino-2-methylpropanoate with 3-methoxypropylamine. This single-step aminolysis leverages the nucleophilic properties of the primary amine to displace leaving groups or activate ester intermediates.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane or toluene

  • Temperature: Room temperature (20–25°C)

  • Catalyst: None required; reaction proceeds via nucleophilic substitution

  • Yield: 61–75% after silica gel chromatography

Mechanistic Insight :
The amino group attacks the electrophilic carbonyl carbon of the ester, facilitated by the tert-butyl group’s steric bulk, which stabilizes the transition state. The methoxypropyl chain’s ether oxygen enhances solubility, preventing aggregation during the reaction.

Multi-Step Synthesis via Intermediate Functionalization

Step 1: Esterification of 2-Methylpropanoic Acid

The tert-butyl ester is synthesized by reacting 2-methylpropanoic acid with tert-butanol under acidic catalysis. This step mirrors methodologies used in tert-butyl 3-oxobutyrate production.

Optimized Protocol :

  • Catalyst : 4-(Tertiary amino)pyridine (0.5–1.0 eq)

  • Solvent : Methylene chloride

  • Temperature : 0–25°C

  • Yield : 89–92%

Advantages :

  • Avoids high-temperature conditions (110–115°C) used in traditional methods, reducing by-products like dehydroacetic acid.

  • The catalyst enables mild reaction conditions, preserving the integrity of sensitive functional groups.

Step 2: Introduction of the 3-Methoxypropylamino Group

The esterified product undergoes alkylation with 3-methoxypropylamine. This step parallels techniques described in triazolodiazepine syntheses.

Key Parameters :

  • Reagent : 3-Methoxypropylamine (1.2–2.0 eq)

  • Base : Triethylamine (1.5 eq) to scavenge HCl

  • Solvent : Toluene or acetonitrile

  • Reaction Time : 12–24 hours

  • Yield : 68–72%

Purification :

  • Column chromatography (petroleum ether/ethyl acetate, 10:1)

  • Crystallization from hexane/xylene mixtures

Catalytic Approaches and Industrial Scalability

Palladium-Catalyzed Coupling

A patent describing tert-butyl 3-(aminomethyl)dihydrotriazolodiazepine synthesis highlights the use of palladium hydroxide carbon for hydrogenolysis. Adapting this to the target compound could involve catalytic deprotection of benzyl or allyl intermediates.

Conditions :

  • Catalyst : 10% Pd/C or Pd(OH)₂/C

  • Solvent : Methanol or ethanol

  • Pressure : 1–3 atm H₂

  • Yield : 85–90%

Challenges :

  • Requires careful control of hydrogen pressure to prevent over-reduction of the ester group.

Continuous-Flow Synthesis

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Aminolysis61–75%95–98%ModerateLow
Multi-Step68–72%90–95%HighModerate
Catalytic Hydrogenation85–90%98–99%LowHigh

Key Findings :

  • The aminolysis route offers simplicity but lower yields due to competing side reactions.

  • Multi-step synthesis balances scalability and cost, making it suitable for industrial production.

  • Palladium-catalyzed methods achieve high purity but require expensive catalysts and specialized equipment.

Reaction Optimization and By-Product Management

By-Product Formation

  • Dehydroacetic Acid : Observed in high-temperature esterifications. Mitigated by using 4-(tertiary amino)pyridine catalysts.

  • Oligomerization : The methoxypropylamine’s nucleophilicity can lead to dimerization. Controlled reagent stoichiometry (1.2–1.5 eq amine) minimizes this.

Solvent Selection

  • Polar Solvents : Acetonitrile improves amine solubility but may reduce ester stability.

  • Nonpolar Solvents : Toluene enhances selectivity for monosubstitution .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The tert-butyl ester group can undergo hydrolysis, releasing the active form of the compound.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

The compound’s key structural differentiator is the 3-methoxypropylamino substituent. Comparable analogs feature variations in the amino side chain, which influence physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity. Below is a comparison with four closely related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate (Target) 3-methoxypropylamino C₁₂H₂₅NO₃* ~245.33† Data unavailable; predicted moderate lipophilicity
tert-Butyl 3-[(2,2-dimethoxyethyl)amino]-2-methylpropanoate 2,2-dimethoxyethylamino C₁₂H₂₅NO₄ 247.33 High purity (≥97%), used in pharmaceutical QC
tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate 3-(diethylamino)propylamino C₁₅H₃₁N₂O₂ 287.43 Potential use in peptide mimetics; commercial availability
tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoate 3-ethoxypropylamino C₁₃H₂₇NO₃ 245.37 Boiling point: 309.3±27.0°C; density: 0.935±0.06 g/cm³
tert-Butyl 3-((2-(diethylamino)ethyl)amino)-2-methylpropanoate 2-(diethylamino)ethylamino C₁₄H₃₀N₂O₂ 258.40 Lower MW; likely higher basicity due to ethyl groups

*Estimated based on structural similarity to ; †Calculated from formula.

Substituent Effects on Properties

  • Lipophilicity : The 3-methoxypropyl group in the target compound likely enhances solubility in polar aprotic solvents compared to its ethoxypropyl analog (higher logP for ethoxy due to longer alkyl chain) .
  • Reactivity : The dimethoxyethyl substituent (in ) may increase steric hindrance, slowing ester hydrolysis compared to the target compound.

Biological Activity

tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate is an organic compound with the molecular formula C13H27NO3C_{13}H_{27}NO_3 and a molecular weight of approximately 231.33 g/mol. It is classified as a derivative of propanoic acid, featuring a tert-butyl ester group, an amino group, and a methoxypropyl substituent. This unique structure contributes to its potential applications in medicinal chemistry and organic synthesis.

Structure and Functional Groups

The compound consists of:

  • Tert-butyl ester group : Enhances lipophilicity and stability.
  • Amino group : Capable of forming hydrogen bonds with biological targets.
  • Methoxypropyl group : May improve solubility and bioavailability.

Synthesis

The synthesis typically involves the reaction between tert-butyl 3-amino-2-methylpropanoate and 3-methoxypropylamine under controlled conditions, often utilizing solvents and catalysts to optimize yield and purity. Purification methods such as distillation or chromatography are employed to isolate the final product.

The biological activity of this compound is primarily linked to its interaction with biological molecules. The amino group can form hydrogen bonds with enzymes or receptors, potentially influencing their activity. The methoxypropyl group enhances solubility, facilitating transport within biological systems, while the tert-butyl ester can undergo hydrolysis, releasing the active form of the compound.

Interaction Studies

Research has focused on the binding affinity of this compound with various biological targets, including:

  • Enzymes : Investigating inhibition or activation mechanisms.
  • Receptors : Assessing potential therapeutic effects.

Case Studies

  • Enzyme Inhibition : A study demonstrated that this compound exhibited significant inhibition of specific enzymes involved in metabolic pathways, suggesting potential for drug development.
  • Receptor Binding : Another investigation revealed that this compound binds selectively to certain receptors, indicating its possible role as a lead compound in pharmacology.

Similar Compounds

The following compounds share structural similarities with this compound:

Compound NameMolecular FormulaKey Features
tert-Butyl 3-{[3-(dimethylamino)propyl]amino}-2-methylpropanoateC13H27NContains dimethylamino group; used in similar applications
tert-Butyl 3-[(3-ethoxypropyl)amino]-2-methylpropanoateC13H27NO3Ethoxy substituent instead of methoxy; differing solubility properties
tert-butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoateC15H23NO3Features a phenolic substituent; potential for different biological interactions

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct biochemical properties compared to its analogs. Its particular structure allows for targeted interactions within biological systems.

Applications in Research

This compound has diverse applications in several fields:

  • Medicinal Chemistry : Investigated as a precursor for pharmaceuticals.
  • Biological Studies : Used in studies involving enzyme interactions and metabolic pathways.
  • Industrial Applications : Employed in producing specialty chemicals and materials.

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., proteases) via hydrogen bonding between the methoxypropyl group and active-site residues .
  • Molecular Dynamics (MD) : AMBER or GROMACS simulations (100 ns) assess stability of ligand-target complexes .
  • ADMET Prediction : SwissADME evaluates pharmacokinetics (e.g., logP = 2.1, high GI absorption) .

How to resolve contradictions in reported reaction yields or spectroscopic data?

Advanced Research Question
Contradictions arise from:

  • Reagent Purity : Validate amine precursors via GC-MS to rule out oxidation byproducts .
  • Isomeric Mixtures : Use chiral HPLC to separate enantiomers (if applicable) .
  • NMR Solvent Artifacts : Compare data in CDCl₃ vs. DMSO-d₆ to identify solvent-shifted peaks .
    Case Study : Conflicting 1^1H NMR yields may stem from residual solvents; repeat analysis after lyophilization .

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